methanone](/img/structure/B10912050.png)
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Die von Ihnen erwähnte Verbindung ist ein Hybridmolekül, das Elemente sowohl aus Benzothiazol- als auch aus Piperazin-Einheiten kombiniert.
- Sie besteht aus einem 1,2-Benzothiazolring, der mit einem Piperazinring verschmolzen ist, was zu einer einzigartigen Struktur führt.
- Diese heterozyklischen Verbindungen zeigen oft interessante biologische Aktivitäten und sind in der pharmazeutischen Chemie unerlässlich.
Herstellungsmethoden
- Mehrere Syntheserouten können zu dieser Verbindung führen:
Knoevenagel-Kondensation: Ein anderer Ansatz verwendet die Knoevenagel-Kondensation mit geeigneten Aldehyden oder Ketonen.
Biginelli-Reaktion: Diese mehrkomponentige Reaktion kann ebenfalls zur gewünschten Verbindung führen.
Molekulare Hybridisierungstechniken: Die Kombination von Fragmenten aus bestehenden Molekülen kann zu neuen Derivaten führen.
Mikrowellenbestrahlung: Mikrowellen-gestützte Synthese kann die Effizienz verbessern.
Eintopf-Mehrkomponentenreaktionen: Diese optimierten Verfahren ermöglichen den Zugang zu der Verbindung.
Chemische Reaktionsanalyse
- Die Verbindung kann verschiedene Reaktionen eingehen:
Oxidation: Oxidative Umwandlungen können funktionelle Gruppen verändern.
Reduktion: Reduktionsreaktionen können Substituenten verändern.
Substitution: Substituenten an den Benzothiazol- oder Piperazinringen können ersetzt werden.
- Häufige Reagenzien sind Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. NaBH4) und Nukleophile (z. B. Alkylhalogenide).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Die Hybridstruktur der Verbindung deutet auf ein mögliches Potenzial als Medikamentenkandidat hin.
Biologische Aktivität: Sie kann antiviral, entzündungshemmend oder antimikrobiell wirken.
Bioaktive Glycohybride: Forscher erforschen ihre Verwendung bei der Entwicklung neuer Methoden für bioaktive Verbindungen.
Wirkmechanismus
- Die Wirkungen der Verbindung beruhen wahrscheinlich auf Wechselwirkungen mit bestimmten molekularen Zielen.
- Weitere Studien sind erforderlich, um den genauen Mechanismus aufzuklären, einschließlich Bindungsstellen und -wege.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the coupling of the pyrazolopyridine unit under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like chromatography and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzisothiazole or pyrazolopyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are being investigated, particularly its role as an inhibitor of specific enzymes or receptors. This makes it a potential candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Wirkmechanismus
The mechanism of action of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of a particular enzyme, leading to the suppression of a disease-related pathway.
Vergleich Mit ähnlichen Verbindungen
- Obwohl ich keine direkten Analoga zu dieser spezifischen Verbindung finden konnte, teilt sie Merkmale mit anderen Benzothiazol-Derivaten.
- Beispielsweise zeigen Benzisothiazole verschiedene biologische Aktivitäten, darunter antibakterielle und antimykotische Wirkungen .
- Der Vergleich ihrer Struktur und Eigenschaften mit verwandten Verbindungen kann ihre Einzigartigkeit hervorheben.
Eigenschaften
Molekularformel |
C23H24N6OS |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C23H24N6OS/c1-14-20-17(13-18(15-7-8-15)24-22(20)27(2)25-14)23(30)29-11-9-28(10-12-29)21-16-5-3-4-6-19(16)31-26-21/h3-6,13,15H,7-12H2,1-2H3 |
InChI-Schlüssel |
IZOZSMXAGOEFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=NSC6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


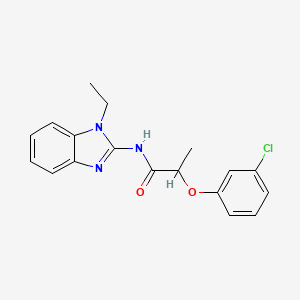
![4-(dimethylamino)-N'-[(1E)-heptylidene]benzohydrazide](/img/structure/B10911975.png)
![1-(4-chlorobenzyl)-N'-[(E)-(4-iodophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10911987.png)
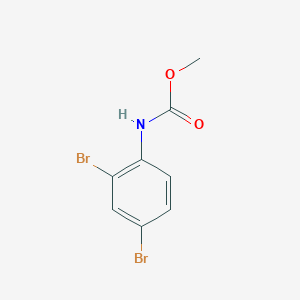
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10911990.png)
![4-amino-N'-[(1E)-1-(1H-indol-3-yl)ethylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B10911995.png)
![methyl 5-{[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911996.png)
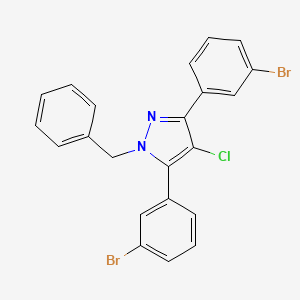
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10912005.png)
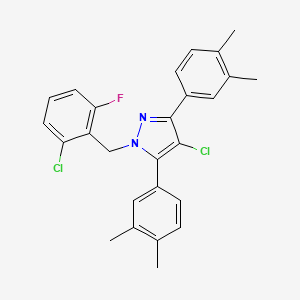
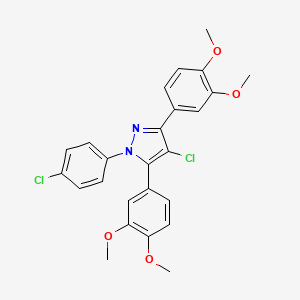
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10912029.png)
![1,6-dimethyl-N-(1-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912032.png)

